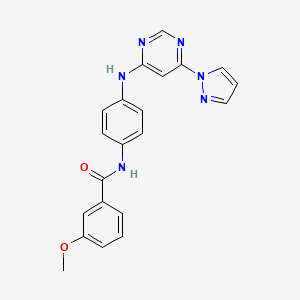

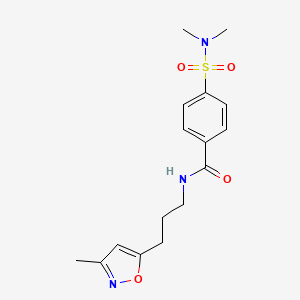

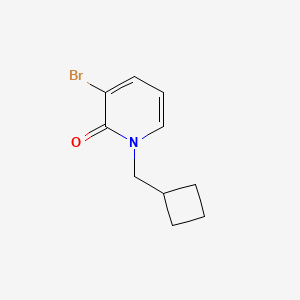

N-(4-((6-(1H-吡唑-1-基)嘧啶-4-基)氨基)苯基)-3-甲氧基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

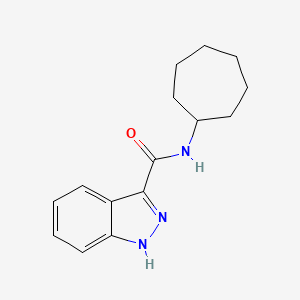

The synthesis of N-aryl-7-methoxybenzo[b]furo[3,2-d]pyrimidin-4-amines and their analogues involves a microwave-accelerated multi-step process. Starting materials such as 3-amino-6-methoxybenzofuran-2-carbonitrile and 3-amino-6-methoxybenzothiophene-2-carbonitrile are reacted with dimethylformamide dimethylacetal to produce N'-(2-cyanaryl)-N,N-dimethylformimidamide intermediates. These intermediates are then condensed with various anilines to yield the final products, which have shown promise as dual inhibitors of CLK1 and DYRK1A kinases .

Molecular Structure Analysis

The molecular structures of the synthesized compounds in the second study were confirmed using 1H NMR, 13C NMR, FT-IR spectroscopy, and elemental analysis. These compounds are 2-amino-4-(substituted phenyl)-6-(7’-methoxy, 3’’,4’’-dihydro, 2’’,2’’-dimethyl-2H-benzopyran) pyrimidines, which were derived from benzene-1,3-diol .

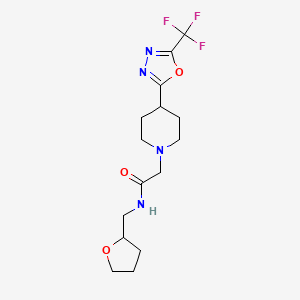

Chemical Reactions Analysis

In the third study, 2-chloro-N-(4-(3-(substituted phenyl)acryloyl)phenyl)-5-methoxybenzamides were used as starting materials to prepare a series of substituted heterocyclic derivatives. These benzamides were treated with methylhydrazine or phenylhydrazine to afford different benzamides. The acryloyl derivatives were reacted with hydrazine hydrate to produce pyrazoline derivatives, which were further modified to yield N-acetyl analogues and N-substituted pyrazoline derivatives .

Physical and Chemical Properties Analysis

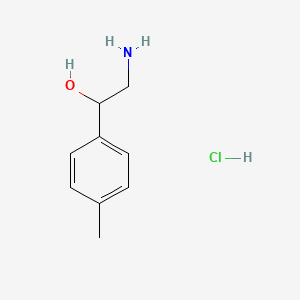

The compounds synthesized in the second study were evaluated for their antimicrobial properties against various gram-positive and gram-negative bacteria, as well as fungi. The results indicated that most of the synthesized compounds exhibited moderate to high antibacterial and antifungal activities, with inhibition zones ranging from 8 to 30 mm .

Case Studies and Applications

The compounds from the first study were evaluated for their inhibitory potency against five protein kinases, with a focus on CLK1 and DYRK1A kinases. These kinases are relevant in various biological processes, and the compounds showed potential as pharmacological dual inhibitors, which could be significant for therapeutic applications . The second study's compounds were tested for antimicrobial properties, providing a practical application in combating bacterial and fungal infections .

科学研究应用

抗癌活性

N-(4-((6-(1H-吡唑-1-基)嘧啶-4-基)氨基)苯基)-3-甲氧基苯甲酰胺及其衍生物已被广泛研究其作为抗癌药物的潜力。研究表明,从这种化学结构合成的某些化合物对多种癌细胞系表现出可观的抑制癌细胞生长的活性。例如,衍生物在体外对人类癌细胞系,包括结肠癌、肺癌、乳腺癌和肝癌,展现出显著的细胞毒活性。合成过程通常涉及对分子的吡唑和嘧啶部分进行修改,旨在增强它们对癌细胞的选择性和效力。这些修改可以导致开发具有有希望的抗癌活性的化合物,暗示了在癌症治疗中的潜在治疗应用。研究还探讨了这些化合物的晶体结构、合成方法和生物活性,突显了它们在药物化学和抗癌药物设计中的重要性 (Al-Sanea et al., 2020) (Huang et al., 2020) (Hassan et al., 2014)。

抗炎和镇痛活性

进一步研究N-(4-((6-(1H-吡唑-1-基)嘧啶-4-基)氨基)苯基)-3-甲氧基苯甲酰胺衍生物显示出潜在的抗炎和镇痛效果。涉及合成新衍生物的研究评估了它们的药理活性,包括抗炎、镇痛和退热特性。这些活性归因于吡唑酮和氨基嘧啶基团的结构修饰,这对观察到的药理效应至关重要。研究表明,这些化合物可能成为开发新的治疗剂的基础,与传统抗炎药物相比,其副作用较少 (Antre et al., 2011)。

抗微生物活性

源自N-(4-((6-(1H-吡唑-1-基)嘧啶-4-基)氨基)苯基)-3-甲氧基苯甲酰胺的化合物也已被研究其抗微生物特性。合成新衍生物并引入噻唑环的研究已显示出对各种细菌和真菌菌株的显著体外抗菌和抗真菌活性。这些发现表明这些化合物有潜力提供宝贵的治疗选择,特别是对于细菌和真菌感染的治疗 (Desai et al., 2013)。

属性

IUPAC Name |

3-methoxy-N-[4-[(6-pyrazol-1-ylpyrimidin-4-yl)amino]phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N6O2/c1-29-18-5-2-4-15(12-18)21(28)26-17-8-6-16(7-9-17)25-19-13-20(23-14-22-19)27-11-3-10-24-27/h2-14H,1H3,(H,26,28)(H,22,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLVLKJOQQDWLTQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)NC3=CC(=NC=N3)N4C=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-methoxybenzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)isoquinolin-1(2H)-one](/img/structure/B2552851.png)

![N-(4-bromophenyl)-3-{[(3,4-dichlorobenzyl)oxy]imino}propanamide](/img/structure/B2552854.png)

![(Z)-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-(pyridin-3-yl)acrylamide](/img/structure/B2552864.png)

![(E)-3-[5-chloro-3-methyl-1-[(4-methylphenyl)methyl]pyrazol-4-yl]prop-2-enoic acid](/img/structure/B2552865.png)

![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2552866.png)

![2-[3-(Dimethylamino)propyl]-1,2,3,4-Tetrahydroisoquinolin-8-Amine](/img/structure/B2552871.png)